REACTION_SMILES
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[Br:1][CH2:2][C:3](=[O:4])[Br:5].[Cl:19][CH2:20][Cl:21].[ClH:18].[N+:6](=[O:7])([O-:8])[c:9]1[cH:10][cH:11][c:12]([CH2:15][CH2:16][NH2:17])[cH:13][cH:14]1>>[Br:1][CH2:2][C:3](=[O:4])[NH:17][CH2:16][CH2:15][c:12]1[cH:11][cH:10][c:9]([N+:6](=[O:7])[O-:8])[cH:14][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Br)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1ccc([N+](=O)[O-])cc1
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Name
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Type
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product
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Smiles
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O=C(CBr)NCCc1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |